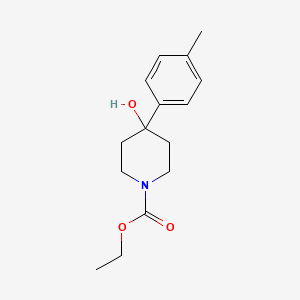

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate

CAS No.: 83846-82-6

Cat. No.: VC17009604

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83846-82-6 |

|---|---|

| Molecular Formula | C15H21NO3 |

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | ethyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21NO3/c1-3-19-14(17)16-10-8-15(18,9-11-16)13-6-4-12(2)5-7-13/h4-7,18H,3,8-11H2,1-2H3 |

| Standard InChI Key | WEOTZCSUBYPPFJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C)O |

Introduction

Chemical Identity and Structural Features

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate has the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol (calculated from constituent atomic masses). The piperidine ring adopts a chair conformation, with the hydroxyl and p-tolyl groups occupying equatorial positions to minimize steric strain . The p-tolyl group (a methyl-substituted phenyl ring) introduces lipophilicity, while the hydroxyl and ester groups contribute to polar interactions.

Structural Comparison to Analogues

Comparisons with structurally similar compounds highlight key differences:

-

Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (CAS 16332-22-2): Lacks the methyl group on the phenyl ring, resulting in a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.30 g/mol .

-

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 23482-33-9): Substitutes the p-tolyl group with a chlorophenyl group, increasing molecular weight to 283.75 g/mol .

These analogues demonstrate how substituents modulate properties such as solubility and biological activity.

Physicochemical Properties

The compound’s properties are inferred from experimental data of related structures and computational predictions:

The high boiling point suggests strong intermolecular hydrogen bonding via the hydroxyl group, while the moderate density aligns with its hybrid polar/apolar character.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Formation of the Piperidine Core: A Mannich reaction between p-tolualdehyde, ammonium acetate, and ethyl acetoacetate yields a β-amino ketone intermediate.

-

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the piperidine ring.

-

Esterification: Reaction with ethyl chloroformate introduces the carboxylate group at the 1-position .

Key reaction conditions include:

-

Solvent: Ethanol or dimethylformamide (DMF).

Yield Optimization

Yields depend on steric hindrance from the p-tolyl group and the efficiency of the cyclization step. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >85% purity .

Structural Characterization

Modern analytical techniques confirm the compound’s structure:

-

NMR Spectroscopy:

-

IR Spectroscopy: Stretching vibrations at 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic).

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its hydroxyl and ester groups:

-

Hydroxyl Group:

-

Ester Group:

Steric hindrance from the p-tolyl group slows reactions at the 4-position, favoring transformations at the ester moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume